molecular formula Si2Y B1172617 YTTRIUM SILICIDE CAS No. 12067-55-9

YTTRIUM SILICIDE

Cat. No.: B1172617
CAS No.: 12067-55-9
InChI Key:
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Description

Yttrium silicide is a compound formed by the combination of yttrium and silicon. It is known for its unique properties, such as low electrical resistivity and high-temperature stability, making it a valuable material in various technological applications. This compound is particularly noted for its potential use in semiconductor devices due to its low Schottky barrier height, which enhances the efficiency of electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium silicide can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces and controlled atmospheres to prevent oxidation. The use of advanced deposition techniques, such as molecular beam epitaxy, ensures the formation of high-quality this compound films with precise control over thickness and composition .

Types of Reactions:

    Oxidation: this compound undergoes oxidation at high temperatures, forming yttrium oxide and silicon dioxide.

    Reduction: this compound can be reduced back to its elemental components under specific conditions, although this is less common in practical applications.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Yttrium silicide has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism by which yttrium silicide exerts its effects is through its interaction with silicon substrates. The formation of a low Schottky barrier height at the interface between this compound and silicon enhances electron mobility, reducing contact resistance and improving the performance of semiconductor devices . Additionally, the high-temperature stability and oxidation resistance of this compound make it an effective protective coating material.

Comparison with Similar Compounds

  • Titanium Silicide (TiSi2)
  • Nickel Silicide (NiSi)
  • Cobalt Silicide (CoSi2)

Yttrium silicide stands out due to its unique combination of low electrical resistivity, high-temperature stability, and low Schottky barrier height, making it a versatile material for advanced technological applications.

Properties

CAS No.

12067-55-9

Molecular Formula

Si2Y

Molecular Weight

0

Origin of Product

United States

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